(3R)-3-Amino-3-(oxolan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(oxolan-3-yl)propanoic acid is an organic compound that features both an amino group and a carboxylic acid group It is a derivative of propanoic acid with a substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(oxolan-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as oxolane and propanoic acid derivatives.
Formation of the Oxolane Ring: The oxolane ring is introduced through a cyclization reaction, often involving the use of a suitable catalyst and specific reaction conditions to ensure the correct stereochemistry.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, which may involve the use of reagents such as ammonia or amines under controlled conditions.
Final Steps: The final steps involve purification and characterization of the compound to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(oxolan-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(3R)-3-Amino-3-(oxolan-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biomolecules, while the carboxylic acid group can participate in various biochemical reactions. These interactions can influence the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Hydroxy-3-(oxolan-3-yl)propanoic acid: This compound has a hydroxyl group instead of an amino group, leading to different chemical and biological properties.
(3R)-3-Methyl-3-(oxolan-3-yl)propanoic acid: The presence of a methyl group instead of an amino group results in different reactivity and applications.
Uniqueness
(3R)-3-Amino-3-(oxolan-3-yl)propanoic acid is unique due to the presence of both an amino group and an oxolane ring, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1 |
InChI Key |
XXVHEYJMCXECKB-PRJDIBJQSA-N |
Isomeric SMILES |
C1COCC1[C@@H](CC(=O)O)N |
Canonical SMILES |
C1COCC1C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.